

# An In-depth Technical Guide to the Initial Investigations of CYB004 and SPL028

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

CYB004 and SPL028 are novel deuterated analogs of N,N-dimethyltryptamine (DMT), a naturally occurring psychedelic compound. These molecules are under investigation for their therapeutic potential in treating anxiety and depressive disorders. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed to alter the pharmacokinetic profile of DMT, primarily to slow its rapid metabolism by monoamine oxidase A (MAO-A).[1][2] This modification is hypothesized to prolong the therapeutic window of DMT, potentially offering a more controlled and extended psychedelic experience for therapeutic purposes.[1][3][4]

This technical guide provides a comprehensive overview of the initial investigations into CYB004 and SPL028, summarizing key preclinical and clinical findings. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the evolving landscape of psychedelic therapeutics.

# **Chemical Properties and Mechanism of Action**

Both CYB004 and SPL028 are tryptamine derivatives and deuterated forms of DMT.[5] SPL028 is specifically identified as  $\alpha$ , $\alpha$ -dideutero-N,N-dimethyltryptamine (D2-DMT).[1] The primary mechanism of action for both compounds, similar to DMT, is agonism at serotonin receptors,



with a particularly high affinity for the 5-HT2A receptor.[1][5] Activation of the 5-HT2A receptor is believed to be central to the psychedelic effects of these compounds.[6]

# Preclinical Investigations In Vitro Studies

Receptor Binding Profile:

In vitro studies have demonstrated that the receptor binding profile of SPL028 is comparable to that of DMT.[1] The highest binding affinities were observed at serotonergic receptors, which are believed to mediate the psychoactive effects.[7] A preclinical poster on CYB004 also indicated a serotonin receptor and off-target profile with only a 6-10% difference compared to DMT across various 5-HT and secondary receptors.[8]

Table 1: Comparative In Vitro Receptor Binding Data for SPL028 and DMT



| Receptor                                       | SPL028 (% Inhibition @ 10<br>μM) | DMT (% Inhibition @ 10<br>μM) |
|------------------------------------------------|----------------------------------|-------------------------------|
| 5-HT1A                                         | >90%                             | >90%                          |
| 5-HT2A                                         | >90%                             | >90%                          |
| 5-HT2C                                         | >90%                             | >90%                          |
| 5-HT1B                                         | High                             | High                          |
| 5-HT2B                                         | High                             | High                          |
| 5-HT5A                                         | High                             | High                          |
| 5-HT6                                          | High                             | High                          |
| 5-HT7                                          | High                             | High                          |
| α-adrenergic receptors                         | >50%                             | Not specified                 |
| H1 receptor                                    | >50%                             | Not specified                 |
| nAChα3β4 receptor                              | >50%                             | Not specified                 |
| Data synthesized from Layzell et al., 2023.[1] |                                  |                               |

#### Metabolic Stability:

The deuteration of DMT in SPL028 resulted in a significant increase in metabolic stability in human hepatocyte and mitochondrial fractions, which are rich in MAO enzymes.[1] This is consistent with the hypothesis that replacing hydrogen with deuterium at the  $\alpha$ -carbon position slows enzymatic cleavage by MAO-A.[1]

Table 2: In Vitro Metabolic Stability of SPL028 (D2-DMT) vs. DMT



| Assay                                                                   | SPL028 (D2-DMT)                | DMT      |
|-------------------------------------------------------------------------|--------------------------------|----------|
| Human Hepatocytes                                                       |                                |          |
| Half-life (min)                                                         | Increased                      | Baseline |
| Intrinsic Clearance<br>(µL/min/million cells)                           | Decreased                      | Baseline |
| Human Liver Mitochondrial Fractions                                     |                                |          |
| Intrinsic Clearance (µl/min/mg<br>protein)                              | < 3.9 (with MAO-A inhibitor)   | 175.0    |
| Half-life (min)                                                         | > 373.7 (with MAO-A inhibitor) | 7.9      |
| Data synthesized from Layzell et al., 2023 and Dean et al., 2023.[1][9] |                                |          |

# In Vivo Studies (Preclinical)

Preclinical pharmacokinetic studies in animal models have supported the in vitro findings, demonstrating that deuteration leads to a more favorable pharmacokinetic profile for both CYB004 and SPL028 compared to DMT.

Pharmacokinetics of CYB004:

Inhaled CYB004 demonstrated significant advantages over both intravenously (IV) and inhaled DMT in preclinical models.[10]

Table 3: Preclinical Pharmacokinetic Advantages of Inhaled CYB004



| Parameter                                       | Improvement with Inhaled CYB004 | Comparison      |
|-------------------------------------------------|---------------------------------|-----------------|
| Bioavailability                                 | ~2000%                          | vs. Oral DMT    |
| Bioavailability                                 | ~41%                            | vs. Inhaled DMT |
| Duration of Effect                              | ~300% longer                    | vs. IV DMT      |
| Data from a Cybin Inc. press release, 2022.[10] |                                 |                 |

Furthermore, subcutaneous/intravenous administration of CYB004 in mice, rats, and dogs resulted in a 59% to 62% increase in plasma exposure compared to DMT.[8] CYB004 also showed greater brain penetration in rats, with a brain-to-plasma ratio of 12.3 compared to 9.5 for DMT.[8]

#### Pharmacokinetics of SPL028:

In vivo studies in rats demonstrated that intramuscular (IM) administration of SPL028 resulted in reduced clearance and an increased half-life, leading to prolonged exposure compared to DMT (SPL026).[4]

#### Behavioral Pharmacology:

Preclinical behavioral studies suggested that SPL028 induced similar, but prolonged, behavioral effects in animal models compared to DMT, indicating the potential for a longer psychedelic experience.[7] In the mouse head twitch response (HTR) assay, a model for 5-HT2A receptor activation, CYB004 and DMT induction of HTR were not statistically different, suggesting a similar pharmacodynamic effect at the receptor level.[8]

## **Clinical Investigations (Phase 1)**

Both CYB004 and SPL028 have undergone Phase 1 clinical trials in healthy volunteers to assess their safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).

### CYB004 Phase 1 Trial



The Phase 1 trial for CYB004 was a three-part study evaluating escalating intravenous doses of DMT and CYB004.[6]

#### **Key Findings:**

- Safety and Tolerability: IV CYB004 was found to be well-tolerated with no serious adverse events reported. The majority of adverse events were mild to moderate and transient.[11]
- Pharmacodynamics: CYB004 demonstrated robust and rapid-onset psychedelic effects at lower plasma concentrations compared to native DMT.[12] The psychedelic effects had a rapid onset and persisted for approximately 40 minutes.[12]
- Pharmacokinetics: The study provided a comprehensive PK/PD model to determine optimal dosing for future trials.[6]

### SPL028 Phase 1 Trial

The Phase 1 trial for SPL028 was a randomized, placebo-controlled, double-blind, dose-escalating study evaluating both intravenous (IV) and intramuscular (IM) administration.[13][14]

#### Key Findings:

- Safety and Tolerability: Both IV and IM administration of SPL028 were found to be safe and well-tolerated.[11]
- Pharmacodynamics: IM dosing of SPL028 produced robust, short-duration psychedelic
  effects in the majority of participants.[11][12] The study identified an IM dose that resulted in
  a breakthrough psychedelic experience with a total duration ranging from 55 to 120 minutes.
  [11]
- Pharmacokinetics: The trial aimed to characterize the PK profile of both IV and IM routes of administration to inform future development.[13] The IM route was highlighted as a potentially more convenient and patient-friendly dosing method.[12]

## **Experimental Protocols**

While full, detailed experimental protocols are proprietary, the following summarizes the methodologies based on publicly available information.



# In Vitro Receptor Binding and Enzyme Inhibition Assays (for SPL028)

- Objective: To determine the in vitro receptor binding profile and inhibitory activity against MAO-A.
- Methodology: Radioligand binding assays were used to assess the percentage inhibition of radioligand-specific binding at a concentration of 10 μM. A broad panel of receptors, transporters, and ion channels were screened. For MAO-A inhibition, enzyme activity assays were performed.
- Reference: Layzell et al., "Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine," ACS Medicinal Chemistry Letters, 2023.[1]

## In Vitro Metabolic Stability Assays (for SPL028)

- Objective: To evaluate the metabolic stability of SPL028 in the presence of metabolic enzymes.
- Methodology: The stability of SPL028 was assessed in human hepatocyte and mitochondrial fractions. The rate of disappearance of the compound over time was measured to determine the half-life and intrinsic clearance. The experiments were conducted with and without the presence of specific MAO inhibitors.
- Reference: Layzell et al., "Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine," ACS Medicinal Chemistry Letters, 2023.[1]

### **Preclinical In Vivo Pharmacokinetic Studies**

- Objective: To characterize the pharmacokinetic profiles of CYB004 and SPL028 in animal models.
- Methodology: Studies were conducted in rodents (mice, rats) and dogs. The compounds
  were administered via various routes, including intravenous, intramuscular, subcutaneous,
  and inhalation. Blood samples were collected at various time points, and plasma
  concentrations of the compounds were determined using analytical methods such as LCMS/MS.



References: Cybin Inc. press releases and scientific posters.[8][10]

## **Phase 1 Clinical Trial Design (General Overview)**

- Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of CYB004 and SPL028 in healthy volunteers.
- Design: Randomized, double-blind, placebo-controlled, dose-escalating studies.
- Participants: Healthy adult volunteers, with some cohorts including psychedelic-experienced individuals and others with little to no prior experience.
- Interventions: Intravenous and/or intramuscular administration of the investigational drug or placebo.
- Assessments: Safety was monitored through the recording of adverse events, vital signs, and other clinical assessments. Pharmacokinetic parameters were determined from blood samples. Pharmacodynamic effects were assessed using validated rating scales for subjective psychedelic experiences.
- References: Clinical trial registry information (e.g., ISRCTN42293056 for SPL028) and company press releases.[6][11][15][16]

## **Signaling Pathways and Visualizations**

The primary pharmacological target of CYB004 and SPL028 is the 5-HT2A receptor, a G protein-coupled receptor (GPCR). Activation of this receptor initiates a cascade of intracellular signaling events.

## 5-HT2A Receptor Signaling Pathway

Upon agonist binding, the 5-HT2A receptor couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of neuronal activity and are thought to underlie the psychedelic effects.





Click to download full resolution via product page

Caption: 5-HT2A Receptor Signaling Cascade.



## **Metabolic Pathway of Deuterated DMT**

The deuteration of DMT at the  $\alpha$ -carbon position is designed to slow its metabolism by MAO-A. This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond is more difficult for the enzyme to break compared to the carbon-hydrogen bond.



Click to download full resolution via product page

Caption: Deuteration Effect on DMT Metabolism.

# **Experimental Workflow for Phase 1 Clinical Trials**

The following diagram illustrates a generalized workflow for the Phase 1 clinical trials of CYB004 and SPL028.





Click to download full resolution via product page

Caption: Generalized Phase 1 Clinical Trial Workflow.

### Conclusion

The initial investigations into CYB004 and SPL028 provide a strong rationale for their continued development as potential therapeutics for anxiety and depressive disorders. The strategy of deuteration appears to successfully modify the pharmacokinetic profile of DMT, leading to a prolonged duration of action while maintaining a similar mechanism of action and a favorable safety profile in early clinical trials. The findings from these foundational studies have paved the way for further clinical evaluation in patient populations. Future research will be critical in determining the therapeutic efficacy and optimal clinical use of these novel deuterated tryptamines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]

## Foundational & Exploratory





- 3. psychedelicalpha.com [psychedelicalpha.com]
- 4. cybin.com [cybin.com]
- 5. Cybin Initiates First-in-Human Dosing of CYB004 in Phase 1 Clinical Trial BioSpace [biospace.com]
- 6. ir.cybin.com [ir.cybin.com]
- 7. | BioWorld [bioworld.com]
- 8. cybin.com [cybin.com]
- 9. Pharmacokinetics of N,N-dimethyltryptamine in Humans PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cybin Announces Positive CYB004 Data Demonstrating Significant Advantages Over Intravenous and Inhaled DMT - BioSpace [biospace.com]
- 11. ir.cybin.com [ir.cybin.com]
- 12. Phase 1 Success: Cybin's Deuterated DMT Compounds CYB004 and SPL028 Show Promising Results [synapse.patsnap.com]
- 13. isrctn.com [isrctn.com]
- 14. blossomanalysis.com [blossomanalysis.com]
- 15. Cybin Announces Positive Topline Data from Phase 1 Studies of Proprietary Deuterated DMT Molecules CYB004 and SPL028 | Nasdaq [nasdaq.com]
- 16. ISRCTN [isrctn.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Initial Investigations of CYB004 and SPL028]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588022#initial-investigations-into-cyb004-and-spl028]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com